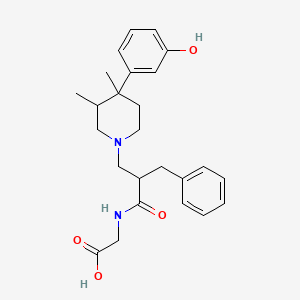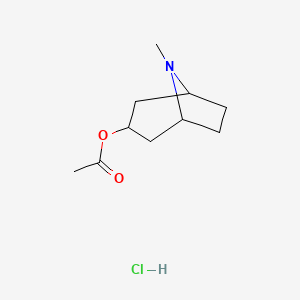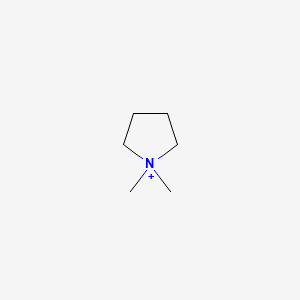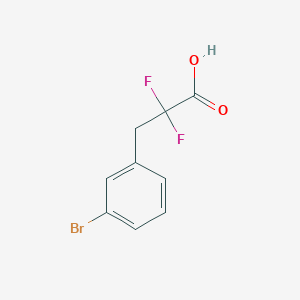
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further substituted with a methyl group. The tert-butyl group is attached to the carbamate moiety, making it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of 4-(bromomethyl)-2-methylcyclohexanol with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates with various functional groups.
Oxidation: The major products include alcohols, ketones, or carboxylic acids.
Reduction: The major products are amines or alcohols, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the biological context .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but contains a thiazole ring instead of a cyclohexyl ring.
tert-Butyl carbamate: Lacks the bromomethyl and cyclohexyl groups, making it less reactive in certain chemical reactions.
Uniqueness
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is unique due to its combination of a bromomethyl group and a cyclohexyl ring, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H24BrNO2 |
|---|---|
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(bromomethyl)-2-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,16) |
Clave InChI |
ZNRLRJIIZKEVGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1NC(=O)OC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)



![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)




![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)

